Cas no 1313408-99-9 (7-fluoro-Imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester)
7-fluoro-Imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 7-fluoro-Imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester
- FD10597
- ethyl7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
- AKOS030235984
- MFCD28368508
- YJISWZLKSURKFM-UHFFFAOYSA-N
- SCHEMBL2046586
- BS-41716
- DB-142511
- 1313408-99-9
- 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester
- ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
-
- MDL: MFCD28368508
- Inchi: 1S/C10H9FN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3
- InChI Key: YJISWZLKSURKFM-UHFFFAOYSA-N
- SMILES: FC1C=CN2C(C=1)=NC=C2C(=O)OCC
Computed Properties
- Exact Mass: 208.06480570g/mol
- Monoisotopic Mass: 208.06480570g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 43.6Ų
7-fluoro-Imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029196954-5g |
Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate |
1313408-99-9 | 97% | 5g |
2,760.40 USD | 2021-05-31 | |
| Alichem | A029196954-10g |
Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate |
1313408-99-9 | 97% | 10g |
3,979.80 USD | 2021-05-31 | |
| Alichem | A029196954-25g |
Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate |
1313408-99-9 | 97% | 25g |
6,566.00 USD | 2021-05-31 | |
| Chemenu | CM290062-1g |
Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate |
1313408-99-9 | 97% | 1g |
$831 | 2021-08-18 | |
| Chemenu | CM290062-5g |
Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate |
1313408-99-9 | 97% | 5g |
$2078 | 2021-08-18 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11306-5g |
ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate |
1313408-99-9 | 97% | 5g |
$1250 | 2023-09-07 | |
| Matrix Scientific | 161088-1g |
7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%+ |
1313408-99-9 | 95% | 1g |
$1174.00 | 2023-09-07 | |
| Chemenu | CM290062-1g |
Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate |
1313408-99-9 | 97% | 1g |
$831 | 2024-08-02 | |
| Chemenu | CM290062-5g |
Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate |
1313408-99-9 | 97% | 5g |
$2078 | 2024-08-02 | |
| abcr | AB470203-250 mg |
7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester; . |
1313408-99-9 | 250MG |
€386.40 | 2023-07-18 |
7-fluoro-Imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester Suppliers
7-fluoro-Imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 7-fluoro-Imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester
7-Fluoro-Imidazo[1,2-a]Pyridine-3-Carboxylic Acid Ethyl Ester: A Comprehensive Overview
The compound 7-fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, identified by the CAS number 1313408-99-9, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and applications in drug discovery. The structure of this compound features a fused imidazo[1,2-a]pyridine ring system with a fluoro substituent at position 7 and an ethyl ester group attached to the carboxylic acid moiety at position 3. These structural elements contribute to its unique chemical properties and potential bioactivity.
Recent studies have highlighted the importance of imidazopyridines as scaffolds for developing various therapeutic agents. For instance, research published in 2022 demonstrated that derivatives of imidazopyridines exhibit promising anti-inflammatory and analgesic properties, making them potential candidates for treating chronic pain conditions. The introduction of the fluoro group at position 7 in this compound is particularly interesting, as fluorine substitution often enhances the lipophilicity and stability of organic molecules, which are critical factors for drug bioavailability.
The synthesis of 7-fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester involves a multi-step process that typically includes cyclization reactions and functional group transformations. One common approach involves the condensation of an appropriate amino pyridine derivative with a carbonyl compound under acidic conditions, followed by fluorination and esterification steps. The optimization of these reaction conditions is crucial to ensure high yields and purity of the final product.
In terms of application, this compound has shown potential in several areas. For example, it has been investigated as a lead molecule in the development of kinase inhibitors, which are widely used in cancer therapy. Preclinical studies have indicated that this compound can modulate key signaling pathways involved in cell proliferation and apoptosis. Additionally, its ethyl ester group makes it more amenable for formulation into oral drug delivery systems due to improved solubility and absorption profiles.
Another area where this compound has garnered attention is its role in antimicrobial research. A study published in 2023 reported that certain imidazopyridine derivatives exhibit potent activity against multidrug-resistant bacterial strains. The fluoro-substituted derivative under discussion demonstrated enhanced bactericidal effects compared to its non-fluorinated counterparts, suggesting that fluorination could be a valuable strategy for improving the efficacy of antimicrobial agents.
From a pharmacokinetic perspective, the ethyl ester group in 7-fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester plays a dual role. On one hand, it enhances the molecule's lipophilicity, which is beneficial for crossing biological membranes such as the intestinal epithelium and blood-brain barrier. On the other hand, it can be hydrolyzed under physiological conditions to regenerate the parent carboxylic acid, which may possess different pharmacological properties. This dual functionality makes it an attractive candidate for controlled drug delivery systems.
Moreover, computational studies have been conducted to explore the molecular interactions of this compound with various biological targets. For instance, molecular docking simulations have revealed that this compound can bind effectively to certain G-protein coupled receptors (GPCRs), which are implicated in numerous physiological processes. These findings underscore its potential as a tool compound for studying receptor signaling mechanisms.
In conclusion, 7-fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester (CAS No. 1313408-99-9) represents a versatile molecule with significant potential in drug discovery and development. Its unique structure, combined with recent advances in synthetic chemistry and pharmacology, positions it as a valuable asset for researchers aiming to address unmet medical needs across various therapeutic areas.
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